7-氨基喹啉-3-羧酸乙酯

描述

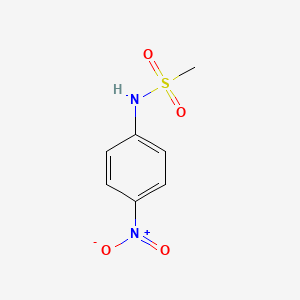

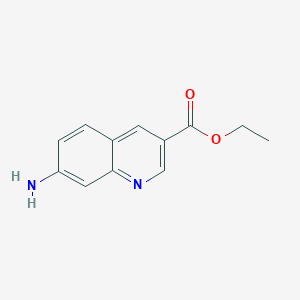

Ethyl 7-aminoquinoline-3-carboxylate is a chemical compound with the linear formula C12H12N2O2 . It is used in laboratory settings and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of quinoline derivatives, such as Ethyl 7-aminoquinoline-3-carboxylate, has been achieved through various methods. One approach involves base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . Other methods include microwave irradiation synthesis, which is pollution-free, energy-efficient, less time-consuming, and uses eco-friendly and safe reusable catalysts .

Molecular Structure Analysis

The molecular structure of Ethyl 7-aminoquinoline-3-carboxylate is characterized by the formula C12H12N2O2 . The molecular weight of the compound is 216.24 g/mol .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 7-aminoquinoline-3-carboxylate include Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 . Other reactions involve the use of microwave irradiation .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 7-aminoquinoline-3-carboxylate include a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol .

科学研究应用

抗疟活性

喹啉衍生物,包括7-氨基喹啉-3-羧酸乙酯,已被发现具有抗疟活性 . 它们构成一类重要的杂环化合物,用于开发针对疟疾的新药。

抗癌活性

喹啉化合物在癌症研究领域显示出前景 . 它们独特的结构使它们能够以抑制生长甚至杀死癌细胞的方式与癌细胞相互作用。

抗菌活性

喹啉衍生物已被发现具有抗菌活性 . 这使得它们成为开发新型抗生素的潜在候选者,特别是在抗生素耐药性日益增加的时代。

抗真菌活性

与它们的抗菌活性类似,喹啉化合物也表现出抗真菌活性 . 这在治疗对当前抗真菌药物有耐药性的真菌感染中特别有用。

抗炎和镇痛活性

喹啉化合物已被发现表现出抗炎和镇痛(止痛)活性 . 这使得它们成为开发治疗关节炎和其他炎症性疾病的新药的潜在候选者。

心血管活性

喹啉化合物在治疗心血管疾病方面显示出潜力 . 它们的独特特性可以被利用来开发治疗心脏病和其他心血管疾病的新药。

中枢神经系统活性

喹啉化合物在治疗中枢神经系统疾病方面显示出潜力 . 它们的独特特性可以被利用来开发治疗神经疾病的新药。

合成其他化合物

喹啉化合物,包括7-氨基喹啉-3-羧酸乙酯,可用于合成其他复杂的有机化合物 . 这使得它们在各个研究和工业化学领域中都很有价值。

安全和危害

While specific safety and hazard information for Ethyl 7-aminoquinoline-3-carboxylate was not found in the retrieved sources, it’s important to handle all chemical compounds with appropriate safety measures. For example, one should avoid skin and eye contact, and use proper personal protective equipment .

未来方向

Quinoline motifs, such as Ethyl 7-aminoquinoline-3-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The future directions in this field involve the development of greener and more sustainable chemical processes, including the use of microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

作用机制

Target of Action

Ethyl 7-aminoquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its diverse biological activities Quinoline derivatives have been reported to exhibit antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities .

Mode of Action

Quinoline derivatives have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline derivatives have been known to interact with multiple biochemical pathways due to their diverse spectrum of biological activities .

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Quinoline derivatives have been reported to have significant results through different mechanisms, including inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

属性

IUPAC Name |

ethyl 7-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSSELQOYSUBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432202 | |

| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

339290-20-9 | |

| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)

![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)

![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)